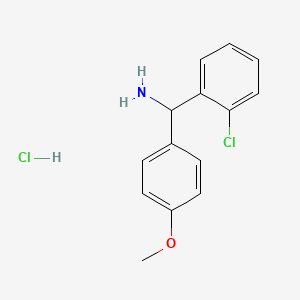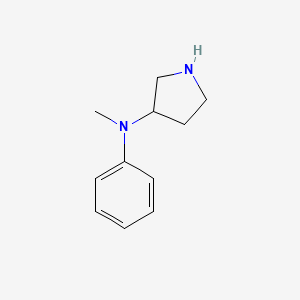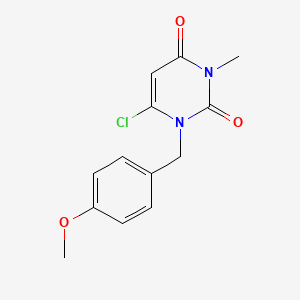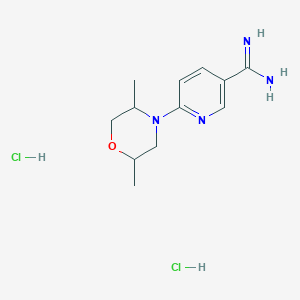
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
Vue d'ensemble
Description
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1311315-86-2 . It has a molecular weight of 307.22 and its IUPAC name is 6-(2,5-dimethyl-4-morpholinyl)-3-pyridinecarboximidamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N4O.2ClH/c1-8-7-17-9(2)6-16(8)11-4-3-10(5-15-11)12(13)14;;/h3-5,8-9H,6-7H2,1-2H3,(H3,13,14);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H20Cl2N4O . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Synthesis and Anti-hyperglycemic Evaluation : Carboximidamides linked with pyrimidine moieties have been synthesized and evaluated for their anti-hyperglycemic effects. These compounds, including variations with morpholine groups, have shown significant decreases in serum levels of glucose and have potential as therapeutic agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa et al., 2021).
Optical and Electronic Properties : Research on terpyridine, pyridine, and related derivatives with electron-donating amino groups, including morpholine, has explored their thermal, redox, UV–Vis absorption, and emission properties. These studies are crucial for understanding the material's application in optoelectronic devices, light-emitting diodes, and as sensors (Palion-Gazda et al., 2019).
Insecticidal Activities : Pyridine derivatives, including those modified with morpholine, have been synthesized and tested for their insecticidal activities. These compounds have shown promising efficacy against pests, suggesting their potential in agricultural applications (Bakhite et al., 2014).
Pharmaceutical Synthesis : Compounds with morpholine and pyridine structures have been employed in the synthesis of pharmaceutical agents. For example, an efficient synthesis route for Erismodegib involved a compound with a morpholino pyridine derivative, highlighting the importance of such chemicals in developing therapeutic drugs (Hu et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
6-(2,5-dimethylmorpholin-4-yl)pyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-8-7-17-9(2)6-16(8)11-4-3-10(5-15-11)12(13)14;;/h3-5,8-9H,6-7H2,1-2H3,(H3,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDXWKSVIAUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C2=NC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



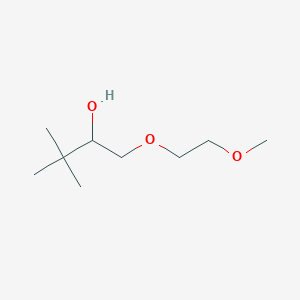
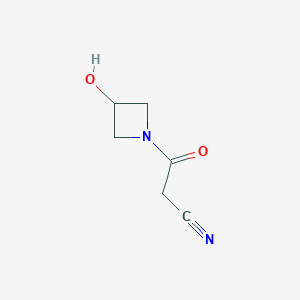
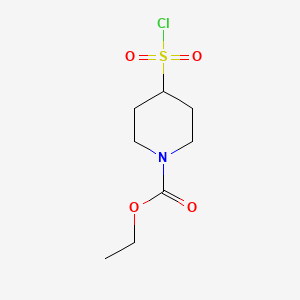
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
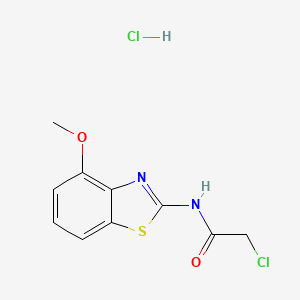
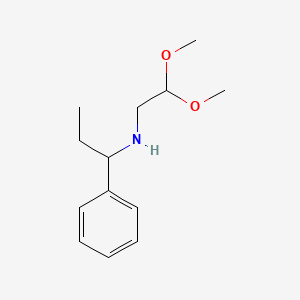
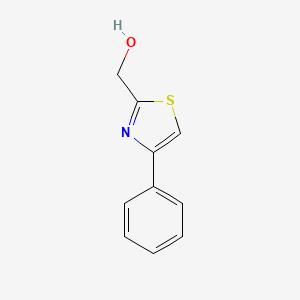
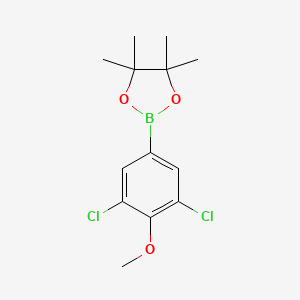
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
